xestospongin c

Descripción general

Descripción

Xestospongin C is a potent, selective, reversible IP3 receptor antagonist . It is a structurally novel marine alkaloid isolated from the Okinawan sponge Xestospongia sp .

Synthesis Analysis

This compound inhibits the IP3 receptor but not the ryanodine receptor in smooth muscle . It is synthesized from a marine sponge .Molecular Structure Analysis

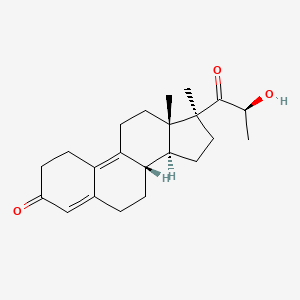

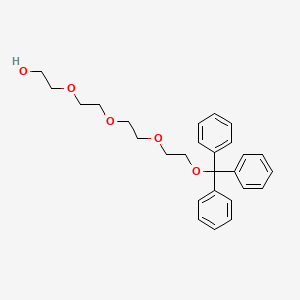

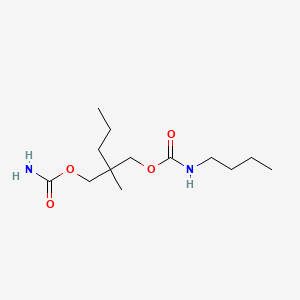

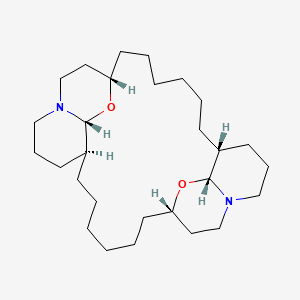

The molecular formula of this compound is C28H50N2O2 . The molecular weight is 446.71 . The structure of this compound includes 6 defined stereocentres .Chemical Reactions Analysis

This compound has been found to inhibit voltage-dependent K+ currents in a concentration-dependent manner . It also blocks IP3-induced Ca2+ release from cerebellar microsomes .Physical And Chemical Properties Analysis

This compound appears as a clear film . It has limited solubility, soluble in DMSO or ethanol . It is recommended to be stored at -20°C .Aplicaciones Científicas De Investigación

Modulador de la Señalización del Calcio

Xestospongin C es un bloqueador altamente potente, reversible y permeable a la membrana de la liberación de Ca2+ mediada por IP3 . Juega un papel crucial en la señalización del calcio, un proceso clave en la comunicación y regulación celular .

Inhibición de la Liberación de Ca2+ Inducida por Bradicinina

Se ha informado que this compound inhibe la liberación de Ca2+ inducida por bradicinina en células PC12 . La bradicinina es un péptido que promueve la inflamación, por lo que this compound podría utilizarse potencialmente en la investigación relacionada con enfermedades inflamatorias .

Atenuación de la Producción de IL-2 Inducida por PHP

This compound atenúa la producción de IL-2 inducida por PHP en células T Jurkat . La IL-2 es una citocina que regula los glóbulos blancos, y las células T Jurkat son una línea celular modelo utilizada en la investigación relacionada con la respuesta inmunitaria .

Selectividad sobre el Receptor de Ryanodina Tipo 1 (RyR-1)

This compound muestra alta selectividad sobre la isoforma esquelética del receptor de ryanodina tipo 1 (RyR-1) . El RyR-1 está involucrado en la contracción muscular, y esta selectividad podría hacer que this compound sea útil en la investigación de la fisiología muscular .

Bloqueador del Eflujo de Ca2+ Inducido por Carbamilcolina

This compound también bloquea el eflujo de Ca2+ inducido por carbamilcolina de las reservas del retículo endoplásmico de forma reversible . Esto sugiere aplicaciones potenciales en la investigación relacionada con la neurotransmisión y la contracción muscular .

Derivado de Esponja Marina

This compound es un alcaloide oxaquinolizidínico aislado de una esponja marina . Esto resalta su potencial en la biotecnología marina y la investigación de química de productos naturales .

Mecanismo De Acción

Xestospongin C, also known as (-)-xestospongin C or BSPBio_001272, is a marine natural product isolated from the Pacific basin sponges . It has been noted for its vasodilatory properties and its role in neurobiology .

Target of Action

The primary target of this compound is the inositol 1,4,5-triphosphate receptor (IP3R) . IP3Rs are important signal transduction messengers that promote the mobilization of Ca2+ from intracellular stores .

Mode of Action

This compound acts as a potent, reversible, and membrane-permeable blocker of IP3-mediated Ca2+ release . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .

Biochemical Pathways

In intact smooth muscle cells, however, this compound appears to inhibit voltage-dependent Ca2+ and K+ currents at a concentration range similar to that at which it inhibits the IP3 receptor .

Pharmacokinetics

It is known to be a membrane-permeable compound , suggesting it can cross cell membranes to exert its effects.

Result of Action

This compound inhibits the increase in intracellular calcium in vascular smooth muscle cells completely at a certain concentration . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations . These actions result in the attenuation of the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, in the absence of external Ca2+, this compound inhibits the transient increase in [Ca2+]i induced by DNP-HSA . Furthermore, the compound’s action may be influenced by factors such as the presence of other ions, the state of the cell membrane, and the presence of other signaling molecules .

Direcciones Futuras

Xestospongin C has been widely used in various types of cells and tissues for investigating the structure and function of IP3Rs and Ca2+ signaling in neuronal and nonneuronal cells . It has been suggested that this compound may inhibit Ca2+ release and consequently may attenuate degranulation . The effect of this compound on this pathway should be clarified in future studies .

Análisis Bioquímico

Biochemical Properties

Xestospongin C plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It antagonizes the calcium-releasing action of inositol-1,4,5-triphosphate (IP3) at the receptor level . This interaction with IP3 receptors is crucial in regulating intracellular calcium levels, which are vital for various cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the increase in intracellular calcium in vascular smooth muscle cells . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective, reversible inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor . It blocks IP3-induced Ca2+ release from cerebellar microsomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including those involving enzymes or cofactors. It plays a role in the regulation of intracellular calcium levels, which are crucial for various cellular processes .

Propiedades

IUPAC Name |

(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOPBRFUUEHRC-MUJQFDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]2CCN3CCC[C@@H]([C@H]3O2)CCCCCC[C@H]4CCN5CCC[C@H]([C@H]5O4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Xestospongin C?

A1: this compound primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]

Q2: What are the downstream consequences of this compound inhibiting IP3Rs?

A2: Inhibiting IP3Rs with this compound disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:

- Smooth muscle contraction: this compound attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]

- Neurotransmitter release: Studies have shown this compound can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]

- Cell proliferation and apoptosis: this compound has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]

Q3: Does this compound exhibit any off-target effects?

A4: Research indicates that this compound may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.

Q4: What is the molecular formula and weight of this compound?

A5: this compound (C30H42N2O6) has a molecular weight of 526.66 g/mol. []

Q5: How has the structure-activity relationship (SAR) of this compound been investigated?

A6: Several studies have explored the SAR of this compound and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []

Q6: What analytical techniques are employed to characterize and quantify this compound?

A6: Commonly used techniques for this compound analysis include:

- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of this compound in complex mixtures. []

- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of this compound and its metabolites. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound. []

Q7: What are the known toxicological properties of this compound?

A7: While this compound is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.

Q8: What are the potential therapeutic applications of this compound?

A8: Given its role in modulating intracellular Ca2+ signaling, this compound holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:

- Neurological disorders: this compound's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]

- Cardiovascular diseases: this compound's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]

- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes this compound a potential target for treating inflammatory diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.